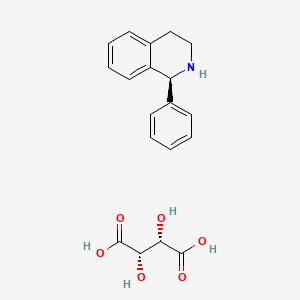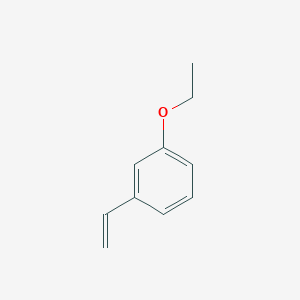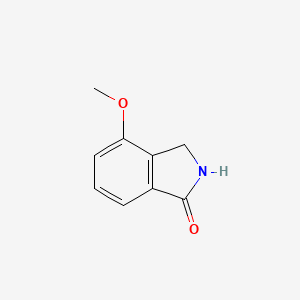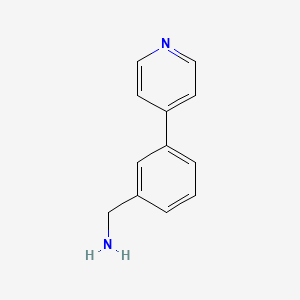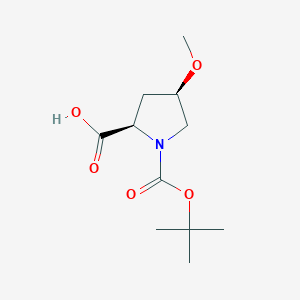
cis-Boc-4-Methoxy-D-Prolin
Übersicht
Beschreibung
Cis-Boc-4-methoxy-D-proline is a synthetic molecule that has attracted increasing interest due to its unique chemical and biological properties. It is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
A practical synthesis of N-Boc-cis-4-trifluoromethyl-L-proline from N-Boc-4-oxo-L-proline has been described . The reaction of 4 with Me(3)SiCF(3) and the conversion of the carbonyl group of 4 into the difluoromethylene group are the key steps for the synthesis .Molecular Structure Analysis
The molecular formula of cis-Boc-4-methoxy-D-proline is C11H19NO5. Its molecular weight is 245.27 g/mol. The IUPAC name is (2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid .Chemical Reactions Analysis
The key chemical reactions involved in the synthesis of cis-Boc-4-methoxy-D-proline involve the reaction of 4 with Me(3)SiCF(3) and the conversion of the carbonyl group of 4 into the difluoromethylene group .Physical And Chemical Properties Analysis
The physical and chemical properties of cis-Boc-4-methoxy-D-proline include a molecular weight of 245.27 g/mol . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Kollagensynthese und -stabilität
cis-Boc-4-Methoxy-D-Prolin: ist ein Derivat von Hydroxyprolin, das eine entscheidende Rolle bei der Synthese und Stabilität von Kollagen spielt . Kollagen ist das häufigste Protein in Säugetieren und sorgt für die strukturelle Integrität von Bindegewebe. Die Einlagerung von Hydroxyprolin in Kollagenstränge erhöht deren thermische Stabilität und Beständigkeit gegen enzymatischen Abbau. Diese Eigenschaft ist unerlässlich für die Aufrechterhaltung der mechanischen Festigkeit von Geweben wie Haut, Knochen und Knorpel.
Wundheilung und Gewebereparatur
Aufgrund seiner Bedeutung für die Kollagenstabilität kann This compound in der Forschung zur Wundheilung und Gewebereparatur eingesetzt werden . Die Steigerung der Kollagensynthese kann den Heilungsprozess beschleunigen, was diese Verbindung potenziell wertvoll für die Entwicklung von Behandlungen für Verletzungen und die postoperativen Erholung macht.
Zellsignalisierung und Stoffwechsel
Hydroxyprolinreste, von denen This compound abgeleitet ist, sind an Zellsignalwegen beteiligt, die den Stoffwechsel, das Wachstum und die Entwicklung regulieren . Die Forschung zu dieser Anwendung könnte zu einem besseren Verständnis zellulärer Prozesse und der Entwicklung von Therapien für Stoffwechselstörungen führen.
Antioxidative Eigenschaften
This compound: und seine Analoga haben sich als antioxidative Eigenschaften erwiesen und fangen reaktive Sauerstoffspezies ab . Diese Eigenschaft ist vorteilhaft für die Untersuchung von oxidativem Stress und könnte zur Entwicklung antioxidativer Therapien beitragen, die möglicherweise zur Vorbeugung von durch oxidativen Schaden verursachten Krankheiten beitragen.
Pharmazeutische Synthese
Die chirale Natur von This compound macht es zu einem wertvollen Baustein bei der Synthese von Pharmazeutika . Seine einzigartige Struktur kann verwendet werden, um neuartige Verbindungen mit potenziellen therapeutischen Wirkungen zu schaffen, einschließlich Antitumoraktivität.
Ernährungsphysiologische Forschung
In der Ernährungsphysiologischen Forschung kann This compound auf seine Rolle im Stoffwechsel von Tieren untersucht werden. Es wurde vermutet, dass die Ergänzung der Ernährung mit Hydroxyprolin oder seinen Derivaten oxidativen Stress lindern und die Kollagensynthese im Körper verbessern könnte . Diese Anwendung hat Auswirkungen auf die Verbesserung des Wachstums, der Gesundheit und des Wohlbefindens von Mensch und Tier.
Wirkmechanismus
Target of Action
It is known that hydroxyproline, a similar compound, is highly abundant in collagen . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells .
Mode of Action
It is known that hydroxyproline and its analogues can scavenge reactive oxygen species . This suggests that cis-Boc-4-methoxy-D-proline may interact with its targets to modulate cell metabolism, growth, development, and responses to nutritional and physiological changes .
Biochemical Pathways
Hydroxyproline, a similar compound, is involved in several biochemical pathways. Most of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway, and trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . This conserves dietary and endogenously synthesized proline and arginine .
Pharmacokinetics
It is known that hydroxyproline, a similar compound, is provided in large amounts by milk, meat, skin hydrolysates, and blood, as well as whole-body collagen degradation . This suggests that cis-Boc-4-methoxy-D-proline may have similar bioavailability.
Result of Action
It is known that supplementing trans-4-hydroxy-l-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body . This suggests that cis-Boc-4-methoxy-D-proline may have similar effects.
Action Environment
It is known that the formation of trans-4-hydroxy-l-proline residues in certain proteins plays an important role in responses to nutritional and physiological changes, such as dietary protein intake and hypoxia . This suggests that similar environmental factors may influence the action of cis-Boc-4-methoxy-D-proline.
Eigenschaften
IUPAC Name |
(2R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(16-4)5-8(12)9(13)14/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHIMMPWCAHSFN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466579 | |
| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
200184-87-8 | |
| Record name | 1-(1,1-Dimethylethyl) (2R,4R)-4-methoxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200184-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | CIS-BOC-4-METHOXY-D-PROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30466579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4R)-1-[(tert-butoxy)carbonyl]-4-methoxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



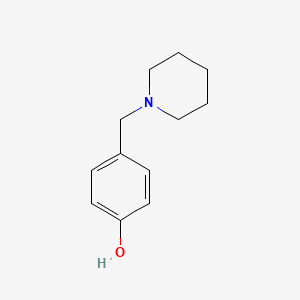

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

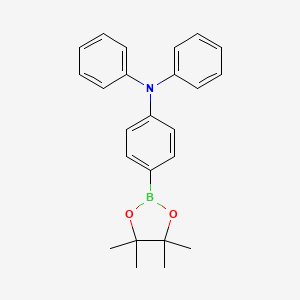

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)


